1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one
Description
The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a unique substitution pattern. Its structure includes a furan-2-ylmethyl group at the N1 position, a hydroxyl group at C4, a methyl group at C6, and a hybrid piperidin-1-yl(pyridin-3-yl)methyl substituent at C3.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-13-19(26)20(22(27)25(16)15-18-8-6-12-28-18)21(17-7-5-9-23-14-17)24-10-3-2-4-11-24/h5-9,12-14,21,26H,2-4,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHPMRBNMOPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CN=CC=C3)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-3-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 897613-16-0, is a heterocyclic compound with significant pharmacological potential. The compound's structure incorporates multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 379.5 g/mol. Its complex structure includes a furan ring, hydroxy group, and piperidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 379.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, similar to other alkaloids derived from its structural class.
Antibacterial and Antifungal Properties
In vitro studies have demonstrated that derivatives of pyridine and piperidine can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effective minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Case Studies
- Antimicrobial Activity : A study conducted on related pyrrolidine derivatives found that certain structural modifications enhanced antibacterial activity significantly. Compounds exhibiting halogen substituents showed improved efficacy against E. coli and P. aeruginosa .
- Antifungal Screening : Another investigation highlighted the antifungal potential of similar compounds against Candida albicans, indicating that modifications in the piperidine ring could lead to increased antifungal activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that specific substitutions on the piperidine and pyridine rings significantly affect the potency against microbial strains. For example, altering the position of nitrogen atoms in the pyridine ring can enhance or diminish activity, emphasizing the importance of molecular geometry in drug design .
Chemical Reactions Analysis
Oxidation Reactions
The 4-hydroxy group on the pyridin-2(1H)-one core undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Product : Conversion to a ketone (4-oxo derivative) or aldehyde, depending on reaction severity.
-
Conditions : Mild temperatures (25–50°C) to avoid over-oxidation of sensitive substituents like the furan ring.
Reduction Reactions
While direct reduction of this compound is less reported, analogous pyridinone derivatives show:
-
Nitro Group Reduction : If present, nitro groups (e.g., in synthetic intermediates) are reduced to amines using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
-
Selectivity : Piperidine and pyridine rings remain intact under these conditions.
Substitution Reactions
The piperidine and pyridine nitrogen atoms participate in nucleophilic substitutions:
Piperidine Ring Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
-
Conditions : Base-mediated (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .
Pyridine Ring Functionalization
-
Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of adjacent groups.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
Cross-Coupling Reactions
The compound’s synthetic versatility is highlighted by its use in palladium-catalyzed couplings:
Cyclization and Ring-Opening
Under acidic or basic conditions, the furan ring may undergo:
-
Acid-Catalyzed Ring-Opening : Forms diketone intermediates, which can re-cyclize under thermal stress .
-
Base-Mediated Rearrangements : Limited evidence, but analogous furans show ring expansion with strong bases .
Stability and Side Reactions
Comparison with Similar Compounds
Key Observations:
Substituent Influence on Bioactivity: The furan-2-ylmethyl group (present in the target compound and 4q ) is associated with analgesic properties. However, 4q’s C3 heptafluoropropyl group may enhance metabolic stability but increase toxicity (LD₅₀ > 500 mg/kg).
Synthetic Accessibility: Compound 4q was synthesized via Method C (36% yield), while other analogs like 5 and 6 achieved higher yields (67% and 19%, respectively) using Method D .
Pharmacological and Toxicological Profiles
Analgesic Activity:
- 4q demonstrated moderate activity in Sprague–Dawley rats via the hot-plate test, with data analyzed using GraphPad Prism 6 . The target compound’s piperidine-pyridine hybrid could enhance µ-opioid or COX-2 affinity, though experimental validation is needed.
- 10am’s phenotypic profiling hints at central nervous system (CNS) activity, possibly due to the pyridin-4-ylmethyl group .
Toxicity:
- Acute toxicity for 4q (LD₅₀ > 500 mg/kg) suggests a favorable safety profile, but fluorinated groups (e.g., heptafluoropropyl) may pose long-term risks .
Molecular and Spectral Comparisons
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example:
- Method C/D (from ): These methods utilize nucleophilic substitution or condensation reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Yields vary significantly (19%–67%), depending on purification techniques (e.g., column chromatography, recrystallization) .
- Optimization Strategies:
- Catalyst Screening: Use palladium or copper catalysts to enhance coupling efficiency.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Gradients: Gradual heating reduces side reactions (e.g., decomposition of furan or piperidine groups).
Table 1: Synthetic Route Comparison
| Method | Key Step | Yield | Characterization Techniques |
|---|---|---|---|
| C | Alkylation of furan-2-ylmethyl | 23% | ¹H NMR, ¹³C NMR, MS |
| D | Piperidine-pyridine coupling | 36% | IR, ¹⁹F NMR (if applicable) |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR: Assign peaks for the pyridin-2(1H)-one core (δ ~6.5 ppm for aromatic protons), furan (δ ~7.5–8.0 ppm), and piperidine (δ ~1.5–3.0 ppm for CH₂ groups) .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OH or furan groups).
- X-ray Crystallography: Resolve stereochemistry of the piperidine-pyridine substituents if single crystals are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., analgesic efficacy vs. toxicity)?
Methodological Answer: Contradictions often arise from dose-dependent effects or species-specific responses. Strategies include:
- Dose-Response Studies: Use Sprague–Dawley rats (as in ) with varying doses (10–100 mg/kg) to establish therapeutic index (TI) .
- Toxicity Profiling: Conduct acute toxicity assays (LD₅₀) and histopathological analyses to differentiate efficacy from adverse effects.
- Pharmacokinetic Modeling: Measure plasma half-life and metabolite formation to correlate exposure with activity .
Table 2: Preclinical Bioactivity Parameters
| Model | Endpoint | Assay | Statistical Tool |
|---|---|---|---|
| Hot-plate test (mice) | Analgesic latency | Thermal nociception | GraphPad Prism (ANOVA) |
| Acute toxicity (rats) | LD₅₀ | Mortality rate | Probit analysis |
Q. What computational methods elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Molecular Docking: Simulate binding to targets (e.g., opioid receptors or cyclooxygenase) using software like AutoDock or Schrödinger.
- QSAR Modeling: Corrogate substituent effects (e.g., piperidine vs. piperazine) with bioactivity data from analogs (see for structural analogs) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with pyridin-2(1H)-one) .
Q. How should environmental fate studies be designed to evaluate biodegradation and ecotoxicity?
Methodological Answer: Adopt methodologies from environmental chemistry ( ):
- Abiotic Degradation: Expose the compound to UV light/pH extremes and analyze breakdown products via LC-MS.
- Microcosm Experiments: Use soil/water systems to study microbial degradation kinetics (half-life t₁/₂).
- Ecotoxicology: Test acute toxicity on Daphnia magna or algae (OECD guidelines) and measure EC₅₀ values .
Table 3: Environmental Study Design
| Compartment | Test Organism | Endpoint | Duration |
|---|---|---|---|
| Aquatic | Daphnia magna | Mobility | 48 hr |
| Terrestrial | Eisenia fetida | Survival | 14 days |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
